molecular formula C9H12BrCl2N3 B15312352 (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride

(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride

Cat. No.: B15312352
M. Wt: 313.02 g/mol
InChI Key: KSUMOSOVYMLRJI-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound with a complex structure that includes a brominated imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the imidazo[1,2-a]pyridine ring.

    Formation of the Ethan-1-amine Group:

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form, which enhances its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where brominated compounds have shown efficacy.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its brominated structure can impart unique characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-{8-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    (1R)-1-{8-fluoroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine: Similar structure but with a fluorine atom instead of bromine.

    (1R)-1-{8-iodoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride lies in its bromine atom, which can impart different reactivity and binding characteristics compared to its chloro, fluoro, and iodo analogs. This can lead to differences in biological activity, making it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313.02 g/mol

IUPAC Name

(1R)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-4-2-3-7(10)9(13)12-8;;/h2-6H,11H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

KSUMOSOVYMLRJI-QYCVXMPOSA-N

Isomeric SMILES

C[C@H](C1=CN2C=CC=C(C2=N1)Br)N.Cl.Cl

Canonical SMILES

CC(C1=CN2C=CC=C(C2=N1)Br)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.